Frentizole

Descripción general

Descripción

Métodos De Preparación

Frentizole puede sintetizarse a través de varias rutas sintéticas. Un método común implica la reacción de 6-metoxi-1,3-benzotiazol-2-amina con isocianato de fenilo para formar el producto deseado . La reacción se lleva a cabo típicamente en un solvente orgánico como diclorometano, bajo condiciones de reflujo durante varias horas. Los métodos de producción industrial pueden involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala, incluido el uso de reactores de flujo continuo y sistemas automatizados para garantizar la consistencia y la eficiencia .

Análisis De Reacciones Químicas

Frentizole se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar varios derivados oxidados, que pueden tener diferentes actividades biológicas.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en la molécula de this compound, alterando potencialmente su actividad.

Sustitución: this compound puede someterse a reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que las reacciones de sustitución pueden producir una amplia gama de derivados benzotiazólicos sustituidos .

Aplicaciones Científicas De Investigación

Clinical Applications

Frentizole's clinical applications are primarily in the following areas:

Cancer Treatment

This compound's potential in oncology is being explored through various studies:

- Antitumor Efficacy : It has demonstrated antiproliferative activity against several tumor cell lines. The mechanism involves binding to the colchicine site on tubulin, inhibiting microtubule polymerization, which is crucial for mitosis .

- Drug Repurposing : Given its established safety profile as an immunosuppressant, researchers are investigating this compound for repurposing in cancer therapy. Its ability to interfere with microtubule dynamics positions it as a candidate for glioblastoma treatment .

Autoimmune Disorders

This compound has been utilized in clinical settings for managing autoimmune diseases:

- Systemic Lupus Erythematosus : In a clinical trial involving patients with active systemic lupus erythematosus, this compound was administered alongside prednisone. The results showed significant clinical improvement in most patients without severe adverse effects, although some experienced reversible hepatic toxicity .

Research Findings

Recent research has expanded the understanding of this compound’s applications:

In Vitro Studies

In vitro studies have confirmed the following:

- Cytotoxic Properties : this compound and its derivatives exhibit cytotoxic effects against various cancer cell lines by disrupting microtubule formation and inducing apoptosis .

- Molecular Docking Studies : Computational studies suggest that this compound binds to the colchicine site of tubulin in multiple modes, enhancing its potential as an antitumor agent .

In Vivo Studies

The safety and efficacy of this compound derivatives are being evaluated through in vivo studies:

- Lifespan Prolongation : Research indicates that this compound may have lifespan-prolonging effects through mechanisms involving mTOR inhibition and reduction of mitochondrial toxicity .

- Safety Profiles : Preliminary safety studies of this compound derivatives have shown low acute toxicity and favorable pharmacokinetic properties, supporting further investigation into their therapeutic potential .

Summary of Key Research Findings

Mecanismo De Acción

Frentizole ejerce sus efectos principalmente a través de la inhibición de la tubulina, una proteína que es esencial para la formación de microtúbulos . Al unirse al sitio de colchicina en la tubulina, this compound previene la polimerización de los microtúbulos, lo que lleva al arresto del ciclo celular y la apoptosis . Este mecanismo es similar al de otros agentes antimitóticos, pero la estructura única de this compound le permite evitar algunos de los efectos tóxicos asociados con estos medicamentos .

Comparación Con Compuestos Similares

Frentizole es similar a otros agentes antimitóticos como la colchicina y los taxanos, que también se dirigen a la tubulina y alteran la formación de microtúbulos . This compound es único en su perfil no tóxico y su capacidad para evitar las proteínas de eflujo de resistencia a múltiples fármacos, que son problemas comunes con otros fármacos antimitóticos . Otros compuestos similares incluyen:

Colchicina: Un producto natural que se une a la tubulina e inhibe la polimerización de los microtúbulos.

Taxanos: Una clase de medicamentos que estabilizan los microtúbulos y previenen su desensamblaje, lo que lleva al arresto del ciclo celular.

Alcaloides de Vinca: Productos naturales que inhiben la formación de microtúbulos al unirse a la tubulina.

La estructura y las propiedades únicas de this compound lo convierten en un candidato prometedor para futuras investigaciones y desarrollo en varios campos científicos.

Actividad Biológica

Frentizole is a benzothiazole derivative that has garnered attention due to its diverse biological activities, particularly in immunosuppression and potential anticancer applications. This article synthesizes recent findings regarding the biological activity of this compound, including its mechanisms of action, efficacy in various models, and implications for drug repurposing.

Overview of this compound

This compound was originally approved for the treatment of autoimmune conditions such as rheumatoid arthritis and systemic lupus erythematosus. Its immunosuppressive properties are well-documented, but recent studies have highlighted its potential as an antitumor agent by acting on microtubule dynamics.

This compound's mechanism of action primarily involves its interaction with tubulin, a key protein in the formation of microtubules. This interaction leads to:

- Inhibition of Microtubule Formation : this compound disrupts the normal assembly of microtubules, which is crucial for cell division.

- Cell Cycle Arrest : It induces arrest at the G2/M phase of the cell cycle, preventing cancer cells from proliferating.

- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to programmed cell death in tumor cells .

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably:

- HeLa Cells : this compound showed marked inhibition of growth in HeLa (cervical cancer) cells.

- U87 MG Cells : It also demonstrated effectiveness against U87 MG (glioblastoma) cells, suggesting a potential role in treating aggressive brain tumors .

Table 1: Summary of Biological Activity Studies on this compound

| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 15.4 | Microtubule inhibition; apoptosis | |

| U87 MG | 12.2 | Microtubule inhibition; apoptosis | |

| Aβ-ABAD Interaction | 200 | Inhibition of amyloid beta interaction |

Case Studies and Clinical Implications

Several case studies have explored this compound's application in clinical settings:

- A study indicated that this compound does not impair host resistance to infections even at immunosuppressive doses, making it a safer option for patients requiring immunosuppression .

- In vitro evaluations have shown that this compound can inhibit the interaction between amyloid beta peptide and Aβ-binding alcohol dehydrogenase (ABAD), which is implicated in Alzheimer's disease pathology .

Drug Repurposing Potential

The structural similarity of this compound to known antitumor agents has led researchers to propose its repurposing for cancer therapy. Its nontoxic profile compared to traditional antimitotic drugs positions it as a promising candidate for further investigation in oncological applications .

Propiedades

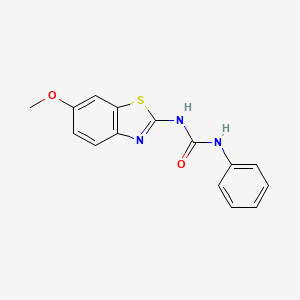

IUPAC Name |

1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-20-11-7-8-12-13(9-11)21-15(17-12)18-14(19)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBWYQRKOUBPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046279 | |

| Record name | Frentizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14730484 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26130-02-9 | |

| Record name | Frentizole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026130029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Frentizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-METHOXY-2-BENZOTHIAZOLYL)-3-PHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRENTIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EY946394I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.